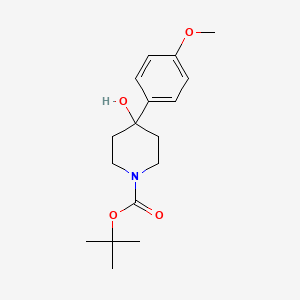

1-Boc-4-(4-methoxyphenyl)-4-hydroxypiperidine

概要

説明

1-Boc-4-(4-methoxyphenyl)-4-hydroxypiperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This particular compound features a 4-methoxyphenyl group attached to the piperidine ring, and a Boc (tert-butoxycarbonyl) protecting group on the nitrogen atom. It is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

Boc Protection: The synthesis of this compound typically begins with the protection of the piperidine nitrogen using Boc anhydride in the presence of a base such as triethylamine. This step ensures that the nitrogen atom remains protected during subsequent reactions.

Coupling Reaction: The next step involves the coupling of the protected piperidine with 4-methoxyphenylboronic acid using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This reaction forms the carbon-carbon bond between the piperidine and the phenyl group.

Hydroxylation: Finally, the hydroxylation of the piperidine ring is achieved using an oxidizing agent such as osmium tetroxide or potassium permanganate to introduce the hydroxyl group at the 4-position.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

Oxidation: The hydroxyl group on the piperidine ring can undergo oxidation reactions to form various oxidized derivatives.

Reduction: The compound can be reduced to remove the hydroxyl group, resulting in the formation of the corresponding piperidine derivative.

Substitution: The Boc protecting group can be removed using acidic conditions, allowing for further functionalization of the piperidine nitrogen.

Common Reagents and Conditions:

Oxidation: Osmium tetroxide, potassium permanganate, and hydrogen peroxide.

Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Trifluoroacetic acid (TFA) for Boc deprotection.

Major Products Formed:

Oxidation Products: Various hydroxylated derivatives of the piperidine ring.

Reduction Products: Piperidine derivatives without the hydroxyl group.

Substitution Products: Deprotected piperidine derivatives ready for further functionalization.

科学的研究の応用

Structural Overview

1-Boc-4-(4-methoxyphenyl)-4-hydroxypiperidine features a piperidine ring substituted with a Boc (tert-butyloxycarbonyl) group and a methoxyphenyl moiety. This structure imparts unique chemical properties, making it a valuable building block in organic synthesis.

Medicinal Chemistry

This compound has been utilized as a precursor in the synthesis of various biologically active compounds. Its derivatives have shown potential in treating diseases such as cancer and neurodegenerative disorders.

Table 1: Biological Activity of Derivatives

| Compound Name | Disease Target | Activity | Reference |

|---|---|---|---|

| Compound A | Cancer | IC50 = 5 µM | |

| Compound B | Alzheimer's | AChE Inhibition | |

| Compound C | Pain Management | μ-opioid receptor agonist |

Cancer Therapy

Recent studies have highlighted the anticancer properties of piperidine derivatives, including those derived from this compound. For instance, certain analogs have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer, through mechanisms such as apoptosis induction and inhibition of key signaling pathways like NF-κB .

Case Study: Anticancer Activity

- Study Focus : Evaluation of piperidine derivatives against FaDu hypopharyngeal tumor cells.

- Findings : The derivative exhibited better cytotoxicity than the reference drug bleomycin, suggesting its potential as an anticancer agent .

Neurological Disorders

The compound has been explored for its neuroprotective effects, particularly in Alzheimer's disease. Its derivatives are designed to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to neurodegeneration .

Table 2: Neuroprotective Activity

| Compound Name | Target Enzyme | Inhibition Activity | Reference |

|---|---|---|---|

| Compound D | AChE | IC50 = 10 nM | |

| Compound E | BuChE | IC50 = 15 nM |

Pain Management

Piperidine derivatives have also been investigated for their analgesic properties. Some compounds exhibit dual action as μ-opioid receptor agonists and σ1 receptor antagonists, enhancing their efficacy in pain relief while minimizing side effects associated with traditional opioids .

作用機序

The mechanism by which 1-Boc-4-(4-methoxyphenyl)-4-hydroxypiperidine exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact molecular pathways involved would vary based on the specific biological or chemical context.

類似化合物との比較

1-Boc-4-phenylpiperidine

1-Boc-4-(3,4-dimethoxyphenyl)piperidine

1-Boc-4-(2-methoxyphenyl)piperidine

1-Boc-4-(3-methoxyphenyl)piperidine

生物活性

1-Boc-4-(4-methoxyphenyl)-4-hydroxypiperidine is a piperidine derivative with significant potential in medicinal chemistry, particularly in the fields of cancer therapy and neuropharmacology. This compound is characterized by its unique structural features, including a butyloxycarbonyl (Boc) protecting group and a methoxy-substituted phenyl ring, which contribute to its biological activity.

Chemical Structure and Properties

The chemical formula for this compound is C17H25NO4, and it has a molecular weight of 303.39 g/mol. Its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Inhibition of Cyclooxygenase Enzymes : Similar to other piperidine derivatives, it may inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators such as prostaglandins .

- Anticancer Activity : The compound has shown potential in inducing apoptosis in cancer cells, likely through mechanisms involving the inhibition of NF-κB signaling pathways, which are crucial for cell survival and proliferation .

Anticancer Studies

Recent studies have highlighted the cytotoxic effects of piperidine derivatives, including this compound. The following table summarizes findings from various research studies regarding its anticancer activity:

Neuropharmacological Applications

This compound has also been investigated for its neuropharmacological effects:

- Acetylcholinesterase Inhibition : It has been noted for its potential to inhibit acetylcholinesterase (AChE), which is crucial for the treatment of Alzheimer's disease .

- Muscarinic Receptor Interaction : The compound may serve as a ligand for muscarinic acetylcholine receptors, suggesting a role in modulating cholinergic signaling pathways .

Case Studies

Several case studies have illustrated the efficacy of piperidine derivatives in clinical settings:

-

Case Study on Cancer Therapy :

- A study involving this compound demonstrated significant cytotoxicity against human colorectal cancer cells (LoVo), with mechanisms linked to apoptosis induction and NF-κB pathway inhibition. These findings support its potential as a lead compound in anticancer drug development.

-

Neuropharmacological Study :

- In vitro assays indicated that this compound could effectively inhibit AChE activity, which is vital for enhancing cholinergic transmission in neurodegenerative diseases like Alzheimer's.

化学反応の分析

Functionalization of the Hydroxyl Group

The hydroxyl group at position 4 can undergo typical alcohol transformations:

Key Considerations :

-

The Boc group remains stable under Mitsunobu and mild acidic/basic conditions.

-

Oxidation to a ketone is feasible but may require protection of the methoxyphenyl group.

Boc Deprotection

The tert-butoxycarbonyl (Boc) protecting group is typically removed under acidic conditions:

| Conditions | Reagents | Time | Yield | Reference Basis |

|---|---|---|---|---|

| Trifluoroacetic Acid (TFA) | TFA (20–50% in DCM), 0–25°C | 1–2 h | >95% | (Boc deprotection) |

| HCl in Dioxane | 4M HCl in dioxane, 25°C | 2–4 h | ~90% | (acidic workup) |

Outcome :

-

Generates 4-(4-methoxyphenyl)-4-hydroxypiperidine, which can undergo further functionalization (e.g., alkylation, acylation).

Ring-Opening Reactions

The piperidine ring may undergo ring-opening under strong nucleophilic or reductive conditions:

Limitations :

-

The Boc group may hinder reactivity; deprotection is often required first.

Heterocycle Formation

The hydroxyl and amine groups can participate in cyclization reactions:

Example Pathway :

-

Condensation with hydrazine forms a hydrazone intermediate.

-

Cyclization with a diketone yields a pyrazole ring fused to the piperidine.

特性

IUPAC Name |

tert-butyl 4-hydroxy-4-(4-methoxyphenyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO4/c1-16(2,3)22-15(19)18-11-9-17(20,10-12-18)13-5-7-14(21-4)8-6-13/h5-8,20H,9-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTNBYFFAMAJVML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=C(C=C2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40678146 | |

| Record name | tert-Butyl 4-hydroxy-4-(4-methoxyphenyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

302924-67-0 | |

| Record name | tert-Butyl 4-hydroxy-4-(4-methoxyphenyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。